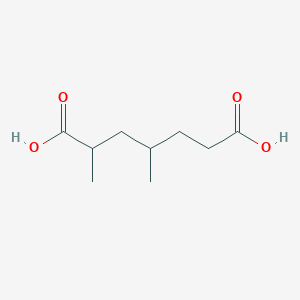
2,4-Dimethylpimelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpimelic acid is a branched-chain fatty acid.
2, 4-Dimethylpimelic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 4-Dimethylpimelic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dimethylpimelic acid has been primarily detected in urine. Within the cell, 2, 4-dimethylpimelic acid is primarily located in the cytoplasm and adiposome.
Aplicaciones Científicas De Investigación
Environmental Impact and Dissipation in Soil
2,4-Dimethylpimelic acid, as part of the 2,4-D herbicides, has been extensively studied for its environmental behavior, particularly its dissipation in soil. Studies have shown that 2,4-D, including its dimethylamine salt and 2-ethylhexyl ester forms, dissipates at equivalent rates in soil across various conditions and cropping practices. This is attributed to the rapid conversion of these forms to the same anionic form, ensuring that the rate of dissipation of 2,4-D per se is minimally affected by its ester and amine forms (Wilson, Geronimo, & Armbruster, 1997).
Comparative Toxicity and Safety Assessment
The toxicology of 2,4-D, including its dimethylamine salt and 2-ethylhexyl ester forms, has been thoroughly examined, providing a detailed understanding of its potential effects. Comparative studies on these forms in rats have demonstrated their comparable toxicities and established a subchronic no-observed-effect level. This comprehensive toxicological evaluation supports the general safety of 2,4-D formulations when used as directed, consistent with the lack of genotoxicity observed in various test systems (Charles, Cunny, Wilson, Bus, & 1996).
Agricultural and Forestry Applications
2,4-Dimethylpimelic acid, as part of 2,4-D formulations, finds significant applications in agriculture and forestry. Its use in controlling a wide array of broadleaf and woody plants has been documented, with studies focusing on the application techniques, rates, and subsequent environmental interactions of the herbicide. This includes research on the biological monitoring of 2,4-D-exposed workers, ensuring safety standards in its application (Knopp & Glass, 1991).
Herbicide Efficacy and Environmental Safety
Considerable research has been dedicated to understanding the efficacy of 2,4-D as a herbicide and its environmental safety. This includes studies on the dislodgeable foliar residue of 2,4-D from turfgrass and the influence of factors like surfactant inclusion and sample collection time on residue levels. Such research helps in refining application practices and minimizing human exposure to the herbicide (Maxwell, Gannon, & Cooper, 2018).
Propiedades
Nombre del producto |
2,4-Dimethylpimelic acid |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2,4-dimethylheptanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-6(3-4-8(10)11)5-7(2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
TVWOTZQAXZHSLO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)CC(C)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



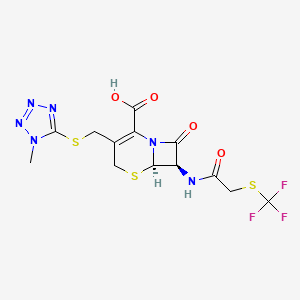
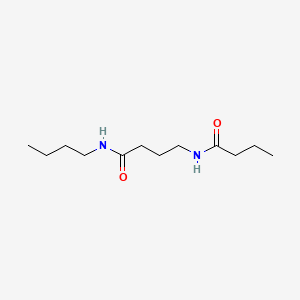

![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

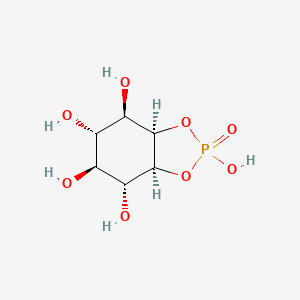

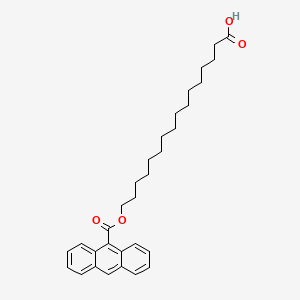
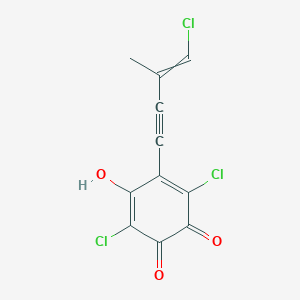
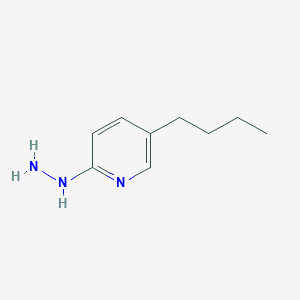
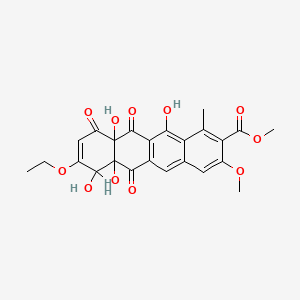
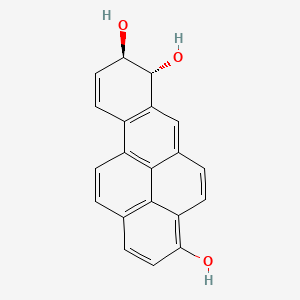
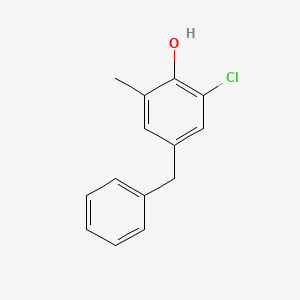
![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)